
2,6-dichloro-4-(dimethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-4-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a dimethylamino group at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(dimethylamino)benzoic acid typically involves the chlorination of 4-(dimethylamino)benzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 2 and 6 positions of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Amines or alcohols.
Scientific Research Applications
2,6-dichloro-4-(dimethylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group can enhance its binding affinity to certain biological targets, leading to inhibition or activation of specific pathways. The chlorine atoms may also contribute to its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzoic acid: Lacks the chlorine substituents, resulting in different chemical and biological properties.
2,4,6-trichlorobenzoic acid: Contains three chlorine atoms but lacks the dimethylamino group, leading to distinct reactivity.
4-chloro-2-(dimethylamino)benzoic acid: Contains only one chlorine atom, affecting its chemical behavior and applications.
Uniqueness
2,6-dichloro-4-(dimethylamino)benzoic acid is unique due to the combination of the dimethylamino group and two chlorine atoms, which impart specific chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1199773-89-1 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



